N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with methyl groups at positions 5 and 5. The compound is further functionalized with a morpholinopropyl moiety and a furan-2-carboxamide group. Benzothiazole derivatives are well-documented in medicinal chemistry for their anticancer, antimicrobial, and antiviral activities, often attributed to their ability to intercalate DNA or inhibit enzyme pathways . The morpholine ring enhances solubility and bioavailability, while the furan group contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.ClH/c1-15-13-16(2)19-17(14-15)22-21(28-19)24(20(25)18-5-3-10-27-18)7-4-6-23-8-11-26-12-9-23;/h3,5,10,13-14H,4,6-9,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURYKMWPJYYWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 504.04 g/mol. The compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have evaluated the anticancer activity of various benzothiazole derivatives, including this compound. These studies typically involve in vitro assays against different cancer cell lines:
-
Cell Lines Tested :
- U937 (human lymphoma)
- MCF-7 (breast cancer)
- Mechanism of Action :
- Structure-Activity Relationships (SAR) :
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound can induce significant apoptosis in cancer cells:
| Compound | IC50 (μM) | Apoptosis Induction |
|---|---|---|
| 8j | 5.2 | Yes |
| 8k | 6.6 | Yes |
| DMSO | Control | No |
The results indicate that these compounds exhibit dose-dependent effects on cell viability and apoptosis rates .
Study 1: Anticancer Activity Against U937 Cells
A study focused on evaluating the anticancer effects of various benzothiazole derivatives showed that this compound significantly inhibited cell growth in U937 cells. The activation of caspase-3 was confirmed through flow cytometry analysis, where treated cells exhibited increased apoptotic markers compared to control groups .
Study 2: Structure Optimization
Another research effort aimed at optimizing the structure for enhanced anticancer activity revealed that modifications to the morpholine substituent improved selectivity and reduced off-target effects. This optimization process highlighted the critical role of molecular structure in determining biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole and Benzothiazole Derivatives
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides
- Structure : These compounds share a thiazole core linked to a furan carboxamide but differ in substituents (benzyl groups at position 5 vs. dimethylbenzothiazole in the target compound).
- Activity : High anticancer activity was reported, particularly against breast and colon cancer cell lines .
Cephalosporin Derivatives with Thiadiazole/Thiazole Moieties
- Structure : Examples include (6R,7R)-3-((5-methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
- Activity : These β-lactam antibiotics exhibit broad-spectrum antimicrobial activity by targeting penicillin-binding proteins.
- Key Difference : The target compound lacks the β-lactam ring, suggesting a different mechanism of action (e.g., kinase inhibition vs. cell wall synthesis disruption) .
Thiadiazole Derivatives
N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides
- Structure: These compounds feature a 1,3,4-thiadiazole core with trichloroethyl and phenylamino substituents .
- Activity : Demonstrated antitumor and antifungal properties, likely due to electron-withdrawing groups enhancing target binding.
- Key Difference : The thiadiazole ring’s higher electronegativity compared to benzothiazole may alter receptor affinity or metabolic stability .
Furan-Containing Compounds
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole)
- Structure : A furan-linked oxazolidine used as a herbicide safener .
- Activity : Modulates herbicide detoxification in crops.
- Key Difference : The target compound’s furan carboxamide is structurally distinct from furilazole’s oxazolidine, reflecting divergent applications (pharmacology vs. agrochemistry) .
Structural and Functional Analysis Table
Research Implications and Gaps
- Pharmacokinetics: The morpholinopropyl group in the target compound likely improves water solubility compared to benzyl-substituted thiazoles, but experimental data on absorption and metabolism are lacking .
- Synthetic Challenges : Cyclization methods for thiadiazoles (e.g., iodine-mediated cyclization ) differ from those for benzothiazoles, impacting scalability and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
